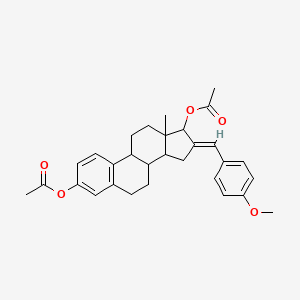

(16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(16E)-16-(4-méthoxybenzylidène)estra-1(10),2,4-triène-3,17-diyl diacétate est un composé organique synthétique qui appartient à la classe des œstrogènes. Il est caractérisé par la présence d'un groupe méthoxybenzylidène en position 16 et de groupes acétate en positions 3 et 17 du squelette stéroïdien

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du (16E)-16-(4-méthoxybenzylidène)estra-1(10),2,4-triène-3,17-diyl diacétate implique généralement plusieurs étapes, en commençant par des précurseurs stéroïdiens facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes:

Hydroxylation: Introduction de groupes hydroxyle à des positions spécifiques sur le squelette stéroïdien.

Formation de méthoxybenzylidène: Réaction du stéroïde hydroxylé avec du 4-méthoxybenzaldéhyde en conditions basiques pour former le dérivé méthoxybenzylidène.

Acétylation: Acétylation des groupes hydroxyle en positions 3 et 17 à l'aide d'anhydride acétique en présence d'un catalyseur tel que la pyridine.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de la synthèse automatisée et des techniques de purification pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

(16E)-16-(4-méthoxybenzylidène)estra-1(10),2,4-triène-3,17-diyl diacétate subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.

Réduction: Les réactions de réduction peuvent être utilisées pour convertir le groupe méthoxybenzylidène en un groupe méthoxybenzyle.

Substitution: Les groupes acétate peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation: Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction: Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont des réducteurs couramment utilisés.

Substitution: Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour substituer les groupes acétate.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des alcanes.

Applications de la recherche scientifique

(16E)-16-(4-méthoxybenzylidène)estra-1(10),2,4-triène-3,17-diyl diacétate a plusieurs applications de recherche scientifique:

Chimie: Utilisé comme précurseur dans la synthèse d'autres dérivés stéroïdiens.

Biologie: Étudié pour ses effets sur les processus cellulaires et la régulation hormonale.

Médecine: Enquête sur son utilisation potentielle dans le traitement hormonal substitutif et comme traitement des troubles liés aux œstrogènes.

Industrie: Utilisé dans le développement de produits pharmaceutiques et comme outil de recherche dans la découverte de médicaments.

Mécanisme d'action

Le mécanisme d'action du (16E)-16-(4-méthoxybenzylidène)estra-1(10),2,4-triène-3,17-diyl diacétate implique la liaison aux récepteurs des œstrogènes dans les tissus cibles. Cette liaison active le récepteur des œstrogènes, conduisant à la transcription des gènes sensibles aux œstrogènes. Les cibles moléculaires comprennent diverses protéines impliquées dans la croissance cellulaire, la différenciation et le métabolisme. Les voies impliquées sont principalement liées à la signalisation hormonale et à la régulation.

Applications De Recherche Scientifique

(16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for potential use in hormone replacement therapy and as a treatment for estrogen-related disorders.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

Mécanisme D'action

The mechanism of action of (16E)-16-(4-methoxybenzylidene)estra-1(10),2,4-triene-3,17-diyl diacetate involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism. The pathways involved are primarily related to hormone signaling and regulation.

Comparaison Avec Des Composés Similaires

Composés similaires

Estradiol: Un œstrogène naturel présentant des caractéristiques structurelles similaires, mais sans les groupes méthoxybenzylidène et acétate.

Ethinylestradiol: Un œstrogène synthétique utilisé dans les contraceptifs oraux, différant par la présence d'un groupe éthinyle en position 17.

Diéthylstilbestrol: Un œstrogène synthétique non stéroïdien avec un squelette structurel différent, mais une activité biologique similaire.

Unicité

(16E)-16-(4-méthoxybenzylidène)estra-1(10),2,4-triène-3,17-diyl diacétate est unique en raison de la présence du groupe méthoxybenzylidène, qui peut conférer des propriétés biologiques et des affinités de liaison aux récepteurs distinctes par rapport aux autres œstrogènes. Cette unicité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C30H34O5 |

|---|---|

Poids moléculaire |

474.6 g/mol |

Nom IUPAC |

[(16E)-3-acetyloxy-16-[(4-methoxyphenyl)methylidene]-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C30H34O5/c1-18(31)34-24-10-12-25-21(16-24)7-11-27-26(25)13-14-30(3)28(27)17-22(29(30)35-19(2)32)15-20-5-8-23(33-4)9-6-20/h5-6,8-10,12,15-16,26-29H,7,11,13-14,17H2,1-4H3/b22-15+ |

Clé InChI |

XTWNDBCQIVBUMG-PXLXIMEGSA-N |

SMILES isomérique |

CC(=O)OC1/C(=C/C2=CC=C(C=C2)OC)/CC3C1(CCC4C3CCC5=C4C=CC(=C5)OC(=O)C)C |

SMILES canonique |

CC(=O)OC1C(=CC2=CC=C(C=C2)OC)CC3C1(CCC4C3CCC5=C4C=CC(=C5)OC(=O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10894899.png)

![1-(butan-2-yl)-5-(difluoromethyl)-2-sulfanyl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10894905.png)

![N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10894914.png)

![7-(thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10894926.png)

![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10894937.png)

![2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B10894942.png)

![Ethyl 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10894954.png)

![N'~1~,N'~6~-bis{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}hexanedihydrazide](/img/structure/B10894967.png)

![N-cyclohexyl-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10894975.png)

![2-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10894980.png)

![3-(5-{(E)-[(2E)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10894992.png)

![(4-Benzylpiperazin-1-yl)(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10894994.png)